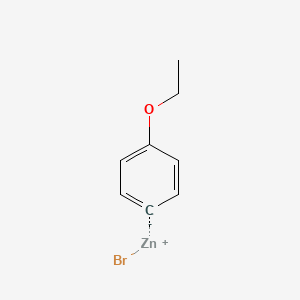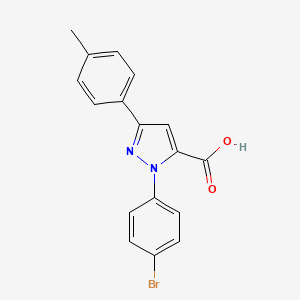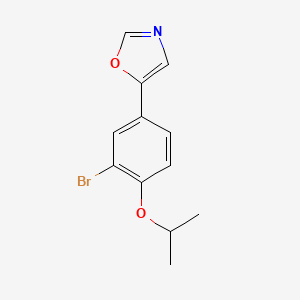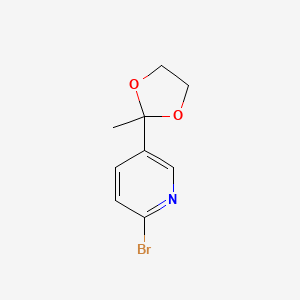
4-Ethoxyphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and other organic compounds. The reagent is a combination of 4-ethoxyphenylzinc bromide and tetrahydrofuran (THF). The combination of these two reagents is used for the synthesis of various organic compounds, such as pharmaceuticals and other organic compounds.
Scientific Research Applications
4-Ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. It is also used in the synthesis of other organic compounds, such as dyes, fragrances, and pesticides. The reagent is also used in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, is based on the formation of a zinc-bromide complex. The zinc-bromide complex is formed when the 4-ethoxyphenyl bromide reacts with the zinc bromide in the presence of 4-Ethoxyphenylzinc bromide, 0.50 M in THF. The complex is then used as a catalyst for the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-Ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, has been studied for its biochemical and physiological effects. Studies have shown that the reagent has no adverse effects on the human body when used in laboratory experiments. The reagent is also considered to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, in laboratory experiments include its high reactivity, low cost, and low toxicity. The reagent is also easy to use and can be stored in a sealed container for long periods of time. The main limitation of using this reagent is that it is not suitable for use in reactions involving highly reactive and toxic compounds.
Future Directions
The future directions for 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into the mechanism of action of the reagent and its potential uses in the synthesis of peptides and proteins. Finally, research could also be conducted into the development of new methods for the synthesis of 4-ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, and its potential applications in other areas.
Synthesis Methods
4-Ethoxyphenylzinc bromide, 0.50 M in 4-Ethoxyphenylzinc bromide, 0.50 M in THF, can be synthesized from 4-ethoxyphenyl bromide and zinc bromide in 4-Ethoxyphenylzinc bromide, 0.50 M in THF. The reaction is carried out in a three-necked round-bottom flask equipped with a stir bar. The reaction mixture is stirred for two hours at room temperature and the product is filtered and washed with 4-Ethoxyphenylzinc bromide, 0.50 M in THF. The product is then dried and stored in a sealed container.
properties
IUPAC Name |
bromozinc(1+);ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRMAGXXNKHEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














